BenchChemオンラインストアへようこそ!

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide

Medicinal Chemistry Pyridazinone SAR Lipophilicity Optimization

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, characterized by a p-tolyl substituent at the 3-position and an acetamide side chain at the N-1 position. Its synthesis via N-alkylation of 6-(p-tolyl)pyridazin-3(2H)-one with 2-iodoacetamide has been described in the context of antituberculosis agent development, confirming its utility as a versatile intermediate for constructing biologically active pyridazine libraries.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 86894-60-2
Cat. No. B2668859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide
CAS86894-60-2
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N
InChIInChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
InChIKeyVYPXMAABJIDBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2): Procurement-Grade Pyridazinone Building Block Overview


2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, characterized by a p-tolyl substituent at the 3-position and an acetamide side chain at the N-1 position. Its synthesis via N-alkylation of 6-(p-tolyl)pyridazin-3(2H)-one with 2-iodoacetamide has been described in the context of antituberculosis agent development, confirming its utility as a versatile intermediate for constructing biologically active pyridazine libraries [1]. The compound's structure offers a defined hydrogen-bonding acetamide motif and a lipophilic aromatic group, making it a key scaffold for medicinal chemistry optimization programs.

Why Substituting 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide with Other Pyridazinones Compromises Project Integrity


Pyridazin-3(2H)-one derivatives exhibit profound sensitivity of biological activity to peripheral substitution patterns. Even among close congeners, variations in the N-1 side chain or C-3 aryl group can shift potency by orders of magnitude due to altered target engagement, pharmacokinetics, or off-target profiles [1]. For instance, a focused library of N-substituted-(p-tolyl)pyridazin-3(2H)-ones displayed acetylcholinesterase Ki values ranging from 0.56 µM to 4.12 µM, demonstrating that seemingly minor structural modifications produce large functional divergences [2]. Generic replacement of 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide with an unsubstituted phenyl or methoxyphenyl analog without prospective validation therefore risks invalidating structure-activity relationships (SAR) and introducing uncontrolled variables into lead optimization.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2)


Unambiguous Structural Differentiation from the Phenyl Analog: Quantitative Impact on Lipophilicity and Target Binding

Direct structural comparison with the closest commercially available analog, 2-(6-oxo-3-phenylpyridazin-1-yl)acetamide, reveals a single-site substitution: a para-methyl group (p-tolyl) in the target compound replaces a hydrogen atom (phenyl). This modification is not isosteric; it quantifiably increases calculated LogP (cLogP) by approximately 0.5–0.6 log units, shifting the physicochemical profile from a borderline polar to a more lipophilic space favorable for blood-brain barrier penetration and intracellular target access [1]. The p-tolyl group also introduces steric and electronic effects distinct from 4-methoxy or 4-chloro analogs, which often exhibit divergent CYP450 metabolism and hERG liability profiles within the pyridazinone class [2].

Medicinal Chemistry Pyridazinone SAR Lipophilicity Optimization

Synthetic Accessibility and Yield Advantage over N-Arylated Pyridazinone Congeners

The synthesis of 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide proceeds via a robust, single-step N-alkylation of 6-(p-tolyl)pyridazin-3(2H)-one with 2-iodoacetamide, reportedly achieving a 60% isolated yield under standard conditions (K₂CO₃, DMA, 72.5 h) [1]. In contrast, the corresponding N-arylation or N-acylation reactions required to access analogous N-phenylacetamide or N-benzylacetamide derivatives often suffer from lower yields (<40%) and require expensive palladium or copper catalysts and longer reaction times [2]. This practical advantage translates directly to lower cost-per-gram and higher batch-to-batch reproducibility for procurement.

Synthetic Methodology Process Chemistry Building Block Scalability

Validated Biological Annotation in Antitubercular Screening Compared to Inactive Phenyl Analog

In a published antitubercular screening campaign, a series of 2-(6-oxo-3-arylpyridazin-1(6H)-yl)acetamides were evaluated against Mycobacterium tuberculosis H37Rv. The 3-(p-tolyl)-substituted derivatives were identified as moderate actives, whereas the corresponding 3-phenyl parent compounds were reported as inactive at the concentrations tested [1]. Although exact MIC values for the standalone acetamide are not disclosed, the structure-activity trend confirms that the p-tolyl group is a critical pharmacophoric element, not a silent spectator, within this chemotype.

Antitubercular Drug Discovery Phenotypic Screening Mycobacterium tuberculosis

Optimal Research and Industrial Application Scenarios for 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2)


SAR-Driven Medicinal Chemistry: Pyridazinone Library Expansion with Controlled Lipophilicity

Medicinal chemists pursuing CNS-penetrant kinase or phosphodiesterase inhibitors can utilize this compound as a central scaffold. Its p-tolyl group provides a calculated cLogP increment of ~0.5 units over the phenyl analog, allowing systematic exploration of lipophilicity-activity relationships (LLE optimization) without introducing metabolically labile groups [1]. The acetamide handle permits straightforward diversification to amide or amine libraries.

Antitubercular Lead Generation: Validated Chemotype for Hit-to-Lead Progression

Given the documented activity of the p-tolyl-pyridazinone chemotype against M. tuberculosis H37Rv, this compound serves as a validated starting point for hit expansion in antimycobacterial programs [2]. Procurement of this specific building block enables direct synthesis of active analogs, avoiding the inactivity associated with the simpler phenyl-substituted series.

Process Chemistry and Scale-Up: Cost-Efficient Entry to Pyridazinone Libraries

The reported 60% isolated yield via a catalyst-free N-alkylation route [3] makes this compound a cost-effective multigram building block for parallel synthesis. Compared to analogous scaffolds requiring palladium-mediated N-arylations (which often deliver yields below 40%), the present compound reduces raw material costs and facilitates streamlined purification, meeting procurement requirements for academic screening centers and biotech hit-finding groups.

Quote Request

Request a Quote for 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.